molecular formula C26H24FN3OS B15164468 N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide CAS No. 303162-82-5

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide

Cat. No.: B15164468
CAS No.: 303162-82-5
M. Wt: 445.6 g/mol
InChI Key: MUOZCSALJLQCFC-UHFFFAOYSA-N
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Description

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyridine ring, and the attachment of the fluorophenyl group. Common reagents used in these reactions include ethyl bromide, 3-methylbenzaldehyde, and 4-fluorobenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-chlorophenyl)propanamide
  • **N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-bromophenyl)propanamide

Uniqueness

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

CAS No.

303162-82-5

Molecular Formula

C26H24FN3OS

Molecular Weight

445.6 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-(4-fluorophenyl)propanamide

InChI

InChI=1S/C26H24FN3OS/c1-3-24-30-25(19-6-4-5-17(2)15-19)26(32-24)20-13-14-28-22(16-20)29-23(31)12-9-18-7-10-21(27)11-8-18/h4-8,10-11,13-16H,3,9,12H2,1-2H3,(H,28,29,31)

InChI Key

MUOZCSALJLQCFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CCC3=CC=C(C=C3)F)C4=CC=CC(=C4)C

Origin of Product

United States

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